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Get Quote

Izorlisib is characterized as a selective, ATP-competitive small-molecule inhibitor targeting Class I

Phosphoinositide 3-kinases (PI3Ks), with particular potency against the PI3Kα isoform and its common

oncogenic mutants [1].

The table below summarizes its inhibitory activity (IC50 values) against various kinases from in vitro assays:

Target IC50 Value Notes

PI3Kα (H1047R mutant) 5.6 nM Common gain-of-function mutation [1]

PI3Kα (E545K mutant) 6.7 nM Common gain-of-function mutation [1]

PI3Kα (E542K mutant) 6.7 nM Common gain-of-function mutation [1]

PI3Kα (Wild-Type) 14 nM Primary target [1]

PI3Kγ 36 nM [1]

PI3Kβ 120 nM [1]

PI3Kδ 500 nM [1]

mTOR 1.6 µM Over 100-fold less potent than for PI3Kα [1]

PI3KC2β 5.3 µM Class II PI3K, demonstrating high selectivity [1]
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Key Preclinical Findings:

Mechanism: Izorlisib binds to the ATP-binding site of PI3K, acting as an ATP-competitive inhibitor
[1].

Selectivity: It demonstrates high selectivity for Class I PI3Ks, as no significant activity was observed
against a panel of 26 other protein kinases [1].

Antiproliferative Activity: The compound showed superior antiproliferative activity across a panel of
60 tumor cell lines, with 75% of the lines having an IC50 below 1 µM [1].

In Vivo Efficacy: In mouse models of BT-474 breast cancer tumors, administration of Izorlisib led to
remarkable tumor regression. It also demonstrated the ability to suppress tumors that had regrown

after long-term treatment with Everolimus (an mTOR inhibitor) [1].
Pathway Suppression: Western blot analysis confirmed that Izorlisib suppresses key effectors in

the PI3K pathway, including Akt, FoxO1, S6K, S6, and 4E-BP1 [1].

The PI3K Signaling Pathway

To understand the context of Izorlisib's action, the following diagram illustrates the core PI3K/AKT/mTOR

signaling pathway, which is aberrantly activated in many cancers [2].
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The PI3K/AKT/mTOR signaling pathway and Izorlisib's mechanism of action. Izorlisib inhibits the p110α

catalytic subunit of PI3K [2] [1].

Current Research Gaps and Future Directions

The search results highlight several active areas of development in targeting the PI3K pathway, while also

confirming the lack of recent data on Izorlisib specifically.

Focus on Other Agents: Current research and recent reviews are dominated by other PI3K

inhibitors, such as alpelisib, which is already FDA-approved for HR+/HER2-, PIK3CA-mutated
metastatic breast cancer [3] [4] [5]. Other agents like capivasertib (an AKT inhibitor) and inavolisib
(a newer PI3Kα inhibitor) are also prominent in the current landscape [4].
Clinical Trial Status: The search did not return any active or completed clinical trial results for

Izorlisib, making it impossible to ascertain its efficacy, safety, or optimal dosing in humans. Its
development status beyond the preclinical stage remains unclear [1].

Ongoing Challenges: Research continues to focus on overcoming challenges associated with PI3K
inhibition, such as drug resistance, pathway feedback loops, and managing adverse effects like

hyperglycemia and rash, which are well-documented for approved drugs like alpelisib [2] [3] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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